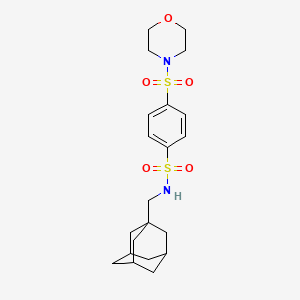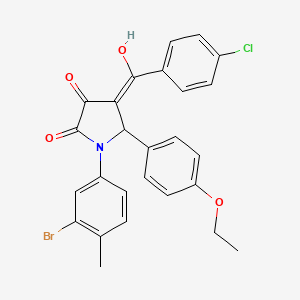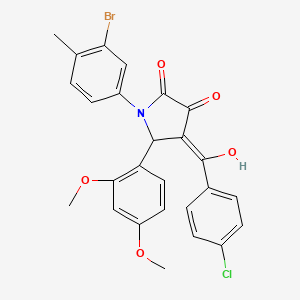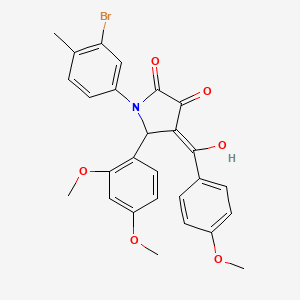
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide
説明
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide, also known as Amsacrine, is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. Amsacrine belongs to the class of compounds known as topoisomerase II inhibitors, which are known to induce DNA damage and inhibit cell division.
作用機序
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide works by inhibiting the activity of topoisomerase II, an enzyme that is involved in the unwinding and rewinding of DNA during cell division. By inhibiting this enzyme, N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide induces DNA damage and prevents cell division, ultimately leading to cell death. N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce DNA damage and inhibit cell division, N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis. N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has also been shown to affect the levels of various signaling molecules involved in cancer progression and metastasis.
実験室実験の利点と制限
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it an ideal tool for studying the effects of topoisomerase II inhibition. N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide does have some limitations. It is a toxic compound that can be harmful if not handled properly, and it has been shown to have off-target effects on other enzymes and signaling pathways.
将来の方向性
There are a number of future directions for research on N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide. One area of interest is the development of more targeted and selective topoisomerase II inhibitors that can minimize off-target effects. Another area of interest is the development of combination therapies that can enhance the efficacy of N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide and other chemotherapy agents. Additionally, there is ongoing research on the use of N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide in combination with immunotherapy agents to enhance the immune response against cancer cells. Overall, the potential therapeutic applications of N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide and other topoisomerase II inhibitors continue to be an active area of research in the field of cancer treatment.
科学的研究の応用
N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Topoisomerase II inhibitors like N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide are known to induce DNA damage and inhibit cell division, making them effective against rapidly dividing cancer cells. N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has been shown to be effective against various types of cancer, including leukemia, lymphoma, and breast cancer. N-(1-adamantylmethyl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has also been studied for its potential use in combination with other chemotherapy agents to enhance their efficacy.
特性
IUPAC Name |
N-(1-adamantylmethyl)-4-morpholin-4-ylsulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5S2/c24-29(25,22-15-21-12-16-9-17(13-21)11-18(10-16)14-21)19-1-3-20(4-2-19)30(26,27)23-5-7-28-8-6-23/h1-4,16-18,22H,5-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYNEXTUQROTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 4-[1-(3-bromo-4-methylphenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B4296379.png)

![4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4296404.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N'-{4-[chloro(difluoro)methoxy]phenyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4296410.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-6-azepan-1-yl-N-{4-[chloro(difluoro)methoxy]phenyl}-1,3,5-triazin-2-amine](/img/structure/B4296414.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N'-propyl-1,3,5-triazine-2,4-diamine](/img/structure/B4296419.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B4296428.png)
![N,N-dibutyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B4296442.png)
![10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4296443.png)
![10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4296445.png)

![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4296464.png)